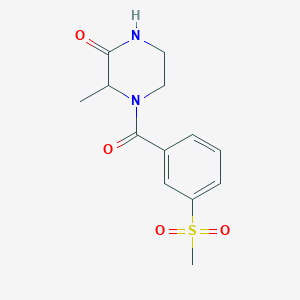![molecular formula C18H24N2O2S B2386065 Ethyl-2-[2-(Ethylimino)-3-(2,4,6-Trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetat CAS No. 565206-89-5](/img/structure/B2386065.png)
Ethyl-2-[2-(Ethylimino)-3-(2,4,6-Trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[2-(ethylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate is a complex organic compound, known for its unique structural properties and chemical reactivity This compound features a thiazole ring, which contributes to its distinct electronic characteristics and potential biological activity
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the study of thiazole chemistry and for designing new compounds with similar scaffolds.
Biology
The thiazole ring in its structure is known for its biological activity. Hence, this compound might be explored for its potential antimicrobial, antifungal, or anticancer properties.
Medicine
Potential applications in drug development due to the biological activity of the thiazole ring and the phenyl group. Researchers are investigating its role as a potential pharmaceutical intermediate.
Industry
In industrial settings, this compound could be used in the synthesis of dyes, pigments, and other materials where its unique chemical properties are beneficial.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(ethylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate typically involves multi-step reactions, starting from readily available precursors. One common approach includes the formation of the thiazole ring through a condensation reaction between a suitable thiourea derivative and an α-haloketone. Subsequent ethylation and acylation steps lead to the final product.
Industrial Production Methods
On an industrial scale, the production of this compound might involve optimized reaction conditions such as precise temperature control, catalysts to increase reaction efficiency, and purification techniques like recrystallization or chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl groups, forming aldehydes or carboxylic acids.
Reduction: : The imino group in the compound can be reduced to form corresponding amines.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl ring and the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction.
Substitution Reagents: : Halogens or alkylating agents for various substitution reactions.
Major Products Formed
The products vary based on the reaction type but commonly include modified thiazole derivatives, substituted phenyl compounds, and altered ester functionalities.
Wirkmechanismus
The mechanism by which ethyl 2-[2-(ethylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate exerts its effects typically involves interactions with biological targets such as enzymes or receptors. The thiazole ring can interact with enzyme active sites, potentially inhibiting or modifying their activity. The phenyl groups may contribute to binding affinity through hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Unique Features
Compared to similar compounds, the presence of the ethylimino group and the specific substitution pattern on the phenyl ring provide unique reactivity and potentially distinct biological activities.
List of Similar Compounds
Methyl 2-[2-(methylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate
Ethyl 2-[2-(methylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate
Ethyl 2-[2-(ethylimino)-3-(2,4,6-dimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate
Each of these compounds shares the core thiazole structure but varies slightly in substitutions, impacting their chemical and biological properties.
There you go! This detailed overview should cover all the key aspects you were looking for. Anything else you need help with?
Eigenschaften
IUPAC Name |
ethyl 2-[2-ethylimino-3-(2,4,6-trimethylphenyl)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-6-19-18-20(15(11-23-18)10-16(21)22-7-2)17-13(4)8-12(3)9-14(17)5/h8-9,11H,6-7,10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQKRDSCYLQWHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=CS1)CC(=O)OCC)C2=C(C=C(C=C2C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-4-methylpiperidine-1-carboxylate](/img/structure/B2385983.png)
![3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2385984.png)


![4-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2385987.png)
![5-methyl-3-(4-methylphenyl)-N-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2385988.png)

![N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONAMIDE](/img/structure/B2385994.png)



![4-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2386003.png)


